molecular formula C14H14FN3O3 B3004044 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097924-34-8

1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B3004044
CAS No.: 2097924-34-8
M. Wt: 291.282
InChI Key: JKSYTMPGGWZTKU-UHFFFAOYSA-N
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Description

1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a methyl-linked azetidine (4-membered nitrogen-containing ring). The azetidine is further functionalized with a 5-fluoropyridine-3-carbonyl group.

Properties

IUPAC Name

1-[[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-11-3-10(4-16-5-11)14(21)17-6-9(7-17)8-18-12(19)1-2-13(18)20/h3-5,9H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSYTMPGGWZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the azetidine and pyrrolidine-2,5-dione structures contribute to the overall stability and activity of the compound. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

The table below compares key structural and functional attributes of the target compound with similar derivatives:

Compound Name Substituents Molecular Formula Key Features Biological Activity (If Reported) Reference
Target Compound 5-Fluoropyridine-3-carbonyl azetidinylmethyl C₁₅H₁₃FN₂O₃ Fluoropyridine enhances electronegativity; azetidine adds rigidity Inferred anticancer/neurological potential
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl, 4-Bromophenyloxy C₁₉H₁₅BrN₂O₄ Bulky aryl groups may improve receptor binding GABA-transaminase inhibition (IC₅₀: 100.5 µM)
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 11-Sulfanylundecanoyloxy C₁₅H₂₃NO₄S Long alkyl chain increases lipophilicity Polymer conjugation applications
1-(2-Oxoindolin-3-ylidenamino)pyrrolidine-2,5-dione Indolinylidenamino C₁₂H₁₀N₃O₂ Planar indole-derived substituent enables π-π interactions Not reported
1-((1-(Thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione Thiophen-3-ylvinyloxy C₁₀H₉NO₃S Thiophene enhances aromaticity and potential metabolic stability Not reported

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 5-fluoropyridine group may improve metabolic stability and target binding compared to non-fluorinated analogs (e.g., thiophene in ).
  • Rigidity vs. Flexibility: The azetidine ring introduces conformational restraint, contrasting with flexible alkyl chains (e.g., sulfanylundecanoyl in ) or aryl groups (e.g., acetylphenyl in ).

Physicochemical and Pharmacokinetic Properties

Predicted Properties of the Target Compound

  • Lipophilicity : LogP ≈ 1.5–2.0 (fluoropyridine may balance hydrophilicity vs. azetidine’s rigidity).
  • Solubility : Moderate aqueous solubility due to polar carbonyl and fluoropyridine groups.

Comparative Analysis

  • Aryl vs. Heteroaryl Substitutents : Bromophenyloxy derivatives () exhibit higher molecular weights (~423.24 g/mol) and logP (~3.5), reducing solubility but enhancing membrane permeability.
  • Alkyl Chains: Sulfanylundecanoyl derivatives () are highly lipophilic (logP > 4), favoring prolonged half-life but complicating formulation.

Target Compound (Inferred)

  • Anticancer Potential: Fluoropyridine motifs are common in kinase inhibitors (e.g., c-Met inhibitors), while azetidine rings are explored in covalent inhibitors .
  • Neurological Applications : Structural similarity to GABA-transaminase inhibitors () suggests possible anticonvulsant activity, though fluorination may alter target specificity.

Documented Activities of Analogs

  • GABA-Transaminase Inhibition : 1-(4-Acetylphenyl)-3-aryloxy derivatives show IC₅₀ values of 100.5 µM, comparable to vigabatrin .
  • Anticancer Activity : Pyrrolidine-2,5-dione derivatives in demonstrate apoptosis induction in cancer cell lines, likely via protein binding or enzyme inhibition.

Biological Activity

1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H14FN3O3C_{14}H_{14}FN_{3}O_{3}, with a molecular weight of 291.28 g/mol. It features a pyrrolidine ring, an azetidine moiety, and a fluoropyridine component, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC14H14FN3O3
Molecular Weight291.28 g/mol
CAS Number2097924-34-8

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluoropyridine moiety enhances its binding affinity to target sites, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing fluorinated pyridine rings have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may possess similar properties.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar pyrrolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain pyrrolidine-based compounds can induce apoptosis in cancer cells by activating caspase pathways.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus with an ID50 of 1×107M1\times 10^{-7}M. This suggests that the compound may also exhibit similar inhibitory effects on pathogenic bacteria .
  • Cytotoxicity Assays : In cytotoxicity assays against leukemia cell lines, related compounds showed varying degrees of effectiveness. For instance, one derivative exhibited an ID50 of 1×105M1\times 10^{-5}M against L1210 cells, indicating moderate cytotoxicity .
  • Mechanistic Insights : Further mechanistic studies revealed that the interaction between the compound and specific enzymes could lead to alterations in metabolic pathways crucial for cancer cell survival .

Summary of Findings

The biological activity of this compound appears promising based on its structural features and preliminary research findings. Its potential as an antimicrobial and anticancer agent warrants further investigation through:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.

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